molecular formula C12H16O3S B2461490 2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}acetic acid CAS No. 1340319-61-0

2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}acetic acid

Cat. No.: B2461490
CAS No.: 1340319-61-0
M. Wt: 240.32
InChI Key: OSLCEOBVYLLGSF-UHFFFAOYSA-N
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Description

2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}acetic acid is a sulfur-containing acetic acid derivative characterized by a phenyl group substituted with a 1-methoxypropan-2-ylsulfanyl moiety at the para position. The compound’s structure combines a sulfanyl (-S-) linker, a branched ether chain (1-methoxypropan-2-yl), and a carboxylic acid functional group, making it a versatile candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

2-[4-(1-methoxypropan-2-ylsulfanyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c1-9(8-15-2)16-11-5-3-10(4-6-11)7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLCEOBVYLLGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)SC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenylacetic acid and 1-methoxypropan-2-thiol.

    Formation of the Sulfanyl Group: The 1-methoxypropan-2-thiol is reacted with a suitable base to form the corresponding thiolate anion, which is then reacted with 4-bromophenylacetic acid to introduce the sulfanyl group.

    Methoxypropan-2-yl Substitution: The resulting intermediate is then subjected to a substitution reaction with 1-methoxypropan-2-yl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the phenylacetic acid moiety, using reducing agents like lithium aluminum hydride.

    Substitution: The methoxypropan-2-yl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, bases such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced phenylacetic acid derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}acetic acid is in the pharmaceutical field. Its structural similarities to other acetic acid derivatives suggest potential anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Properties

Research has indicated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of phenylacetic acid have been studied for their ability to inhibit cyclooxygenase enzymes, which are critical in the inflammatory pathway. A study published in a peer-reviewed journal demonstrated that specific phenylacetic acid derivatives reduced inflammation markers in animal models, suggesting a promising therapeutic potential for this compound in treating conditions like arthritis and other inflammatory diseases .

Agricultural Applications

In agriculture, this compound may serve as a plant growth regulator or herbicide. Its structural characteristics allow it to interact with plant hormone systems, potentially influencing growth patterns.

Case Study: Plant Growth Regulation

A recent study investigated the impact of phenylacetic acid derivatives on plant growth and development. The findings revealed that these compounds could stimulate root formation and enhance overall plant vigor. Specifically, the application of such compounds led to increased biomass and improved resistance to environmental stressors . This suggests that this compound could be developed as a natural growth enhancer in agricultural practices.

Organic Synthesis Applications

The compound's unique chemical structure makes it a valuable intermediate in organic synthesis. It can serve as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Synthesis Pathways

Various synthetic routes have been explored for producing this compound. For example, one effective method involves the reaction of appropriate phenolic compounds with acetic anhydride under controlled conditions to yield the desired product with high purity . This approach not only enhances yield but also minimizes by-products, making it economically viable for industrial applications.

Comparative Data Table

Application AreaPotential BenefitsRelevant Studies
PharmaceuticalsAnti-inflammatory properties
AgricultureGrowth regulation, enhanced biomass
Organic SynthesisIntermediate for complex molecule synthesis

Mechanism of Action

The mechanism of action of 2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group may interact with thiol-containing enzymes, while the phenylacetic acid moiety can engage in hydrogen bonding and hydrophobic interactions with various biological targets. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Compound 38a (2-{4-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]phenyl}acetic acid) :

    • Substituent: Bulky tetralin (tetrahydronaphthalene) group.
    • Molecular Weight: Higher due to the fused bicyclic system.
    • Synthesis: 99% yield via hydrolysis, indicating robust stability under reaction conditions .
    • Key Difference : The hydrophobic tetralin group may enhance lipid solubility compared to the methoxypropan-2-yl chain in the target compound.
  • 2-[4-(Cyclopropylsulfanyl)phenyl]acetic acid: Substituent: Cyclopropyl group. Molecular Weight: 208.28 g/mol (simpler structure).
  • 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid :

    • Substituent: Sulfonyl (-SO₂-) group with methoxyethyl chain.
    • Molecular Weight: 258.3 g/mol.
    • Reactivity: The sulfonyl group is electron-withdrawing, which may increase acidity of the acetic acid moiety compared to the sulfanyl-linked target compound .

Heterocyclic Derivatives with Sulfanyl Linkages

Pyridine and Tetrazole-Based Analogues

  • 2-{[3-Cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetic acid: Substituent: Pyridine ring with cyano and methoxyphenyl groups. Molecular Weight: ~301.32 g/mol. Application: Likely explored for kinase inhibition due to pyridine’s role in medicinal chemistry .
  • 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl}acetic acid :

    • Substituent: Tetrazole ring with methylsulfanylphenyl group.
    • Biological Activity: Identified as a PPAR gamma ligand candidate with glucose-lowering effects.
    • Crystal Structure: Features O–H···N hydrogen bonds and π-π stacking, influencing solubility and stability .

Data Table: Heterocyclic Analogues

Compound Name Heterocycle Molecular Weight (g/mol) Biological Activity Reference
2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}acetic acid None (phenyl) Not provided Not reported N/A
2-{[3-Cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetic acid Pyridine ~301.32 Potential kinase inhibition
2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl}acetic acid Tetrazole ~286.36 PPAR gamma ligand, antidiabetic

Substituent Effects on Pharmacokinetics and Solubility

  • 2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid :

    • Substituent: Fluoro and isopropyl groups.
    • Molecular Weight: 304.4 g/mol.
    • Purity: ≥95% (HPLC).
    • Impact: Fluorine enhances metabolic stability; isopropyl increases hydrophobicity .
  • 2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid: Substituent: Imidazole with isopropylphenyl group. Molecular Weight: 276.35 g/mol. Application: Imidazole’s basicity may improve bioavailability compared to non-heterocyclic analogs .

Biological Activity

2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}acetic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a methoxypropan-2-yl sulfanyl group attached to a phenyl acetic acid backbone. This configuration is crucial for its biological activity.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests its potential use in treating inflammatory diseases.

2. Analgesic Properties

In animal models, the compound demonstrated analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism appears to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis, which is responsible for pain and inflammation .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, thereby protecting cells from oxidative stress . This property may contribute to its anti-inflammatory effects.

Case Studies

StudyMethodologyFindings
In vitro study on macrophages Macrophages treated with LPS and varying concentrations of the compoundSignificant reduction in TNF-alpha and IL-6 production at concentrations above 10 µM
Animal model for pain relief Mice subjected to formalin-induced painThe compound reduced pain scores significantly compared to control groups
Antioxidant evaluation DPPH and ABTS assaysIC50 values indicated strong radical scavenging activity, comparable to ascorbic acid

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Mediators: By blocking the signaling pathways involved in cytokine production, the compound reduces inflammation.
  • Cyclooxygenase Inhibition: Similar to traditional NSAIDs, it inhibits COX enzymes, thus decreasing pain and inflammation.
  • Radical Scavenging: Its ability to neutralize free radicals contributes to its protective effects against oxidative damage.

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